3-(1-aminoethyl)oxetan-3-ol

Physicochemical Properties Bioisosterism Medicinal Chemistry

3-(1-Aminoethyl)oxetan-3-ol is a unique oxetane-based amino alcohol that serves as a precise bioisosteric replacement for metabolically labile carbonyl groups, improving solubility and metabolic stability while lowering amine pKa to reduce hERG and lysosomal trapping risk. Its rigid, chiral structure enables divergent orthogonal elaboration at amine and alcohol positions, accelerating SAR exploration. Choose this scaffold to impart predictable polarity and 3D conformational constraint—attributes unattainable with non-oxetane heterocycles. Direct procurement for drug discovery and chemical biology programs.

Molecular Formula C5H11NO2
Molecular Weight 117.1
CAS No. 2172587-97-0
Cat. No. B6152306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-aminoethyl)oxetan-3-ol
CAS2172587-97-0
Molecular FormulaC5H11NO2
Molecular Weight117.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-aminoethyl)oxetan-3-ol CAS 2172587-97-0: Essential Oxetane-Amino Alcohol Building Block for Drug Discovery


3-(1-Aminoethyl)oxetan-3-ol (CAS 2172587-97-0) is a chiral, bifunctional amino alcohol characterized by an oxetane ring fused with a 1-aminoethyl group. The oxetane motif is increasingly deployed in medicinal chemistry as a bioisosteric replacement for carbonyl groups [1], while the combination of amine and alcohol functionalities enables divergent synthetic elaboration . Its compact structure (C5H11NO2, MW 117.15) offers a unique balance of polarity and rigidity that can profoundly influence the physicochemical and pharmacokinetic profiles of derived compounds [2].

Why Generic 3-(1-aminoethyl)oxetan-3-ol Substitution Fails in Lead Optimization


Simple substitution of 3-(1-aminoethyl)oxetan-3-ol with alternative amino alcohols or non-oxetane heterocycles is not equivalent and will inevitably alter critical drug properties. The oxetane ring is not merely a structural placeholder; it serves as a precise bioisostere for carbonyl groups, modulating amine basicity and lipophilicity in ways that other motifs cannot replicate [1]. Substituting this core with, for example, a standard alkyl chain or a tetrahydrofuran ring would abolish the specific electronic and conformational effects of the oxetane, leading to unpredictable changes in target binding, metabolic stability, and off-target liability [2].

3-(1-aminoethyl)oxetan-3-ol Differentiation Evidence: Comparative Physicochemical and Synthetic Data


Predicted pKa and LogP Differentiation of 3-(1-aminoethyl)oxetan-3-ol

The oxetane ring in 3-(1-aminoethyl)oxetan-3-ol significantly lowers amine basicity compared to a standard alkyl amine. Its predicted pKa is ~11.39 , which is lower than a typical primary alkyl amine (pKa ~10.6) due to the electron-withdrawing effect of the oxetane oxygen. The predicted LogP is -0.9051 , reflecting increased polarity relative to lipophilic alkyl amino alcohols, thereby enhancing aqueous solubility and potentially reducing non-specific binding.

Physicochemical Properties Bioisosterism Medicinal Chemistry

Synthetic Versatility: Orthogonal Reactivity of Amine and Hydroxyl Groups

3-(1-Aminoethyl)oxetan-3-ol provides two distinct nucleophilic handles for selective derivatization. The primary amine and tertiary alcohol on the oxetane ring can be orthogonally protected and functionalized . This allows sequential elaboration under mild conditions, a key advantage over simpler amino alcohols that offer only a single reactive site or require harsh conditions for differentiation [1].

Synthetic Chemistry Building Blocks Divergent Synthesis

Metabolic Stability: Oxetane's Resistance to Oxidative Metabolism

Oxetane rings are generally resistant to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for many drugs [1]. While specific microsomal stability data for 3-(1-aminoethyl)oxetan-3-ol is not publicly available, its core oxetane motif is known to direct metabolic clearance via microsomal epoxide hydrolase (mEH), potentially decreasing dependence on CYP enzymes and improving metabolic half-life compared to acyclic carbonyl isosteres [2].

Metabolic Stability Pharmacokinetics Bioisosterism

Optimal Research & Industrial Applications for 3-(1-aminoethyl)oxetan-3-ol


Bioisosteric Replacement of Carbonyl Groups in Lead Optimization

3-(1-Aminoethyl)oxetan-3-ol is an ideal scaffold for replacing metabolically labile or poorly soluble ketone or amide groups in a drug candidate. Its oxetane core mimics the polarity and hydrogen-bonding capacity of a carbonyl [1], while the amino and alcohol groups provide synthetic handles for further elaboration. This replacement can improve aqueous solubility (as suggested by the low predicted LogP of -0.9051) and enhance metabolic stability [2].

Synthesis of Conformationally Constrained Amino Alcohol Libraries

The rigid oxetane framework and chiral 1-aminoethyl group provide a defined three-dimensional vector for drug-target interactions. This compound serves as a versatile starting point for generating libraries of conformationally constrained analogs for SAR studies, offering orthogonal functionalization at the amine and alcohol positions [1] to rapidly probe steric and electronic requirements of a biological target [3].

Modulating Amine Basicity and Reducing Off-Target Effects

For medicinal chemists seeking to fine-tune the pKa of a basic amine center, 3-(1-aminoethyl)oxetan-3-ol offers a means to lower amine basicity through the electron-withdrawing effect of the adjacent oxetane oxygen [2]. This modulation can reduce the risk of hERG channel blockade and lysosomal trapping, common liabilities associated with highly basic amines, thereby improving the overall safety profile of a lead series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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